molecular formula C9H11N3O B068197 4-(Pyridin-4-YL)piperazin-2-one CAS No. 166953-18-0

4-(Pyridin-4-YL)piperazin-2-one

Cat. No. B068197
M. Wt: 177.2 g/mol
InChI Key: WCDFJPZJXVQWQQ-UHFFFAOYSA-N
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Description

“4-(Pyridin-4-YL)piperazin-2-one” is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of organic compounds known as alpha amino acids and derivatives . Its molecular formula is C16H20N4 and has a formula weight of 268.3568 .


Synthesis Analysis

The synthesis of “4-(Pyridin-4-YL)piperazin-2-one” involves a series of chemical reactions . In one study, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-4-YL)piperazin-2-one” is complex and has been studied using various techniques . Single crystals were developed for further analysis . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involving “4-(Pyridin-4-YL)piperazin-2-one” are complex and involve multiple steps . These reactions have been studied in detail to understand the mechanism of action of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyridin-4-YL)piperazin-2-one” have been analyzed. Its molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .

properties

IUPAC Name

4-pyridin-4-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h1-4H,5-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDFJPZJXVQWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596467
Record name 4-(Pyridin-4-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-YL)piperazin-2-one

CAS RN

166953-18-0
Record name 4-(Pyridin-4-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An intimate mixture of piperazinone (4.2 g) and 4-chloropyridine hydrochloride (7.33 g) was stirred and heated at 200° C. for 10 minutes and allowed to cool. The product was purified by flash column chromatography and cluted with 1/9/0.1 v:v:v methanol/methylene chloride/0.88 S.G. aqueous ammonia. The solid thus obtained was recrystallised from ethanol to give 4-(4-pyridyl)piperazin-2-one (1.75 g); m.p. 268°-270° C.; NMR (d6DMSO) δ 8.2(3H,m); 6.8(12H,m); 3.85(2H,s); 3.52(2H,m); 3.31(2H,m); m/e 178(M+H)+.
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4.2 g
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